Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound that is widely used in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method involves the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. The use of readily available reagents and mild reaction conditions makes the industrial production feasible and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride in methanol.
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Substitution Reagents: Methanesulfonyl chloride, cesium acetate.
Major Products
The major products formed from these reactions include hydroxy derivatives, substituted amino acids, and oxidized products .
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acids
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. Its versatility in various synthetic applications and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h7H,1-5H3,(H,11,14) |
InChI Key |
PXEVTLSNKSGQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.